1,1,1-Trifluoro-6-hepten-2-ol
Description
1,1,1-Trifluoro-6-hepten-2-ol is a fluorinated secondary alcohol with the molecular formula C₇H₁₁F₃O. Its structure features a seven-carbon chain with a hydroxyl group (-OH) at position 2, a trifluoromethyl (-CF₃) group at position 1, and a double bond at position 6 (between carbons 6 and 7). This combination of functional groups imparts unique physicochemical properties, including enhanced acidity of the hydroxyl group due to the electron-withdrawing effect of the trifluoromethyl group and increased lipophilicity from the fluorine atoms. The compound is primarily utilized in pharmaceutical and agrochemical research as a chiral building block or intermediate in synthetic pathways.
Properties
Molecular Formula |
C7H11F3O |
|---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
1,1,1-trifluorohept-6-en-2-ol |
InChI |
InChI=1S/C7H11F3O/c1-2-3-4-5-6(11)7(8,9)10/h2,6,11H,1,3-5H2 |
InChI Key |
XRJQTZTXSBLNLI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC(C(F)(F)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1,1,1-Trifluoro-6-hepten-2-ol with analogous fluorinated alcohols, focusing on structural features, physicochemical properties, and applications.
Structural Analog: (S)-(-)-1,1,1-Trifluorododecan-2-ol
This compound, documented in the Catalog of Rare Chemicals (2017), shares the trifluoromethyl and hydroxyl groups at positions 1 and 2, respectively, but differs in chain length and saturation.
Key Differences:
| Property | 1,1,1-Trifluoro-6-hepten-2-ol | (S)-(-)-1,1,1-Trifluorododecan-2-ol |
|---|---|---|
| Chain Length | 7 carbons (heptenyl) | 12 carbons (dodecyl) |
| Saturation | Unsaturated (C6–C7 double bond) | Fully saturated |
| Molecular Weight | 168.16 g/mol | 240.30 g/mol |
| Stereochemistry | Not specified in literature | (S)-configured chiral center |
Impact on Properties:
- Boiling Point : The longer alkyl chain in the dodecan derivative increases van der Waals interactions, resulting in a higher boiling point compared to the hepten analog.
- Reactivity : The double bond in 1,1,1-Trifluoro-6-hepten-2-ol makes it susceptible to oxidation or electrophilic addition reactions, unlike the saturated dodecan compound.
- Acidity: Both compounds exhibit lower pKa values (~9–10) than non-fluorinated alcohols (pKa ~15–16) due to the electron-withdrawing -CF₃ group. However, the longer alkyl chain in the dodecan derivative may slightly reduce acidity compared to the hepten analog.
Broader Context: Fluorinated Alcohols in Industry
- Chain Length vs. Solubility : Shorter chains (e.g., hepten derivatives) exhibit better solubility in polar aprotic solvents, whereas longer chains (e.g., dodecan derivatives) favor lipid membranes.
- Double Bonds and Stability : Unsaturated analogs like 1,1,1-Trifluoro-6-hepten-2-ol may face stability challenges during storage but offer versatility in polymerization or functionalization.
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